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The table below summarizes experimental data for key CCR5 inhibitors. IC₅₀ is the half-maximal inhibitory

concentration, where a lower value indicates greater potency.

Inhibitor Status (as of search data)
Key Experimental Assays /
Context

Anti-HIV-1
Potency (IC₅₀)

Vicriviroc Investigational (Phase III
completed) [1] [2] [3]

- Phase II clinical trial (ritonavir-
boosted) [1]

"Potent viral
activity" [1]

| Maraviroc | FDA-Approved [1] [2] | - MAGI/CCR5 cell assay

p24 assay in PBMCs [4] | 0.2 - 0.7 nM (MAGI) [4] 2.6 - 4.5 nM (p24 in PBMCs) [4] | | Aplaviroc |

Development halted (hepatotoxicity) [1] [2] | Clinical trials [1] | "Initial potent antiviral activity" [1] | |
Cenicriviroc | Investigational (Phase III) [5] | - | - | | GRL-117C | Preclinical research [4] | -

MAGI/CCR5 cell assay
p24 assay in PBMCs [4] | 0.6 nM (MAGI) [4] 8.1 nM (p24 in PBMCs) [4] |

Overview of Key Experimental Protocols

The potency data in the table above is derived from standardized virological assays that are critical for

evaluating CCR5 inhibitors:
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MAGI Assay: This is a cell-based fusion assay where cells engineered to express CD4 and CCR5

(MAGI/CCR5 cells) are infected with an R5-tropic HIV-1 vector. The vector contains a beta-
galactosidase reporter gene, and infection is quantified by measuring enzyme activity. Inhibitors are

added to the culture to determine their ability to block viral entry, and the IC₅₀ is calculated [4].
p24 Antigen Assay in PBMCs: This assay measures the actual production of virus in human

peripheral blood mononuclear cells (PBMCs), which are primary cells naturally susceptible to HIV
infection. PBMCs are infected with R5-tropic HIV-1, and the test compound is added. The level of viral

replication is determined by measuring the concentration of the p24 viral capsid protein in the culture
supernatant using an enzyme-linked immunosorbent assay (ELISA) [4].

Mechanism of Action and Resistance Profile

All CCR5 inhibitors in this class share a common mechanism but can have distinct resistance profiles.
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Shared Mechanism: CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket

within the CCR5 receptor's transmembrane helices. This binding induces a conformational change in
the receptor's extracellular domains, preventing the HIV-1 envelope glycoprotein gp120 from

interacting with CCR5 and thus blocking viral entry into the host cell [2] [3].
Cross-Resistance Profile: A critical differentiator between these inhibitors is their resistance

spectrum. Research shows that HIV-1 variants selected for resistance to vicriviroc remain
susceptible to maraviroc. Conversely, viruses resistant to maraviroc are also resistant to vicriviroc
and other inhibitors like GRL-117C. This suggests significant but not complete overlap in their binding
sites and resistance pathways [4].
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Development Status and Safety Context

The trajectory of these drugs highlights the challenges in development:

Vicriviroc: Demonstrated long-term potent antiviral activity in Phase II trials when boosted with

ritonavir [1]. Its development was complicated by an early observation of malignant lymphoma in a
clinical trial, though extended follow-up showed no further cases [1]. It has not been approved for

marketing.
Maraviroc: The only CCR5 antagonist to achieve FDA approval, based on positive efficacy and

safety profiles in Phase III studies [1] [2].
Aplaviroc: Development was halted due to the occurrence of idiosyncratic hepatotoxicity,

indicating a potential safety concern specific to its chemical structure [1] [2].

Key Insights for Researchers

Potency is Context-Dependent: Note that IC₅₀ values can vary significantly between different assay
systems (e.g., MAGI vs. PBMC p24 assay), so comparisons should be made within the same

experimental context [4].
Consider the Entire Profile: For drug development decisions, potency is only one factor. Safety,
pharmacokinetics, and resistance barriers are equally critical, as evidenced by the different fates
of maraviroc, vicriviroc, and aplaviroc [1].

Binding Site Nuances: The cross-resistance data suggests that while the binding cavity for CCR5
inhibitors is shared, subtle differences in compound-receptor interactions can be exploited to develop

drugs with activity against certain resistant strains [4].
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Email: info@smolecule.com or Request Quote Online.

References

1. antagonists: CCR of efficacy, side effects... 5 comparison [pubmed.ncbi.nlm.nih.gov]

2. Clinical use of CCR in HIV and beyond | Journal of... 5 inhibitors [translational-

medicine.biomedcentral.com]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 4 Tech Support

https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17933722/
https://pubmed.ncbi.nlm.nih.gov/17933722/
https://pubmed.ncbi.nlm.nih.gov/17933722/
https://translational-medicine.biomedcentral.com/articles/10.1186/1479-5876-9-S1-S9
https://pubmed.ncbi.nlm.nih.gov/17933722/
https://translational-medicine.biomedcentral.com/articles/10.1186/1479-5876-9-S1-S9
https://www.nature.com/articles/s41598-019-41080-w
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17933722/
https://www.nature.com/articles/s41598-019-41080-w
https://www.smolecule.com/products/s559713?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17933722/
https://translational-medicine.biomedcentral.com/articles/10.1186/1479-5876-9-S1-S9
https://translational-medicine.biomedcentral.com/articles/10.1186/1479-5876-9-S1-S9
https://www.smolecule.com/products/s559713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


3. Vicriviroc: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. a novel small molecule CCR5 inhibitor active against R5- ... [nature.com]

5. Pharmacophore-Oriented Identification of Potential Leads ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Potency Comparison of CCR5 Inhibitors]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b559713#vicriviroc-versus-

other-ccr5-inhibitors-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 4 Tech Support

https://go.drugbank.com/drugs/DB06652
https://www.nature.com/articles/s41598-019-41080-w
https://pmc.ncbi.nlm.nih.gov/articles/PMC9784205/
https://www.smolecule.com/products/b559713#vicriviroc-versus-other-ccr5-inhibitors-potency
https://www.smolecule.com/products/b559713#vicriviroc-versus-other-ccr5-inhibitors-potency
https://www.smolecule.com/products/b559713#vicriviroc-versus-other-ccr5-inhibitors-potency
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s559713?utm_src=pdf-bulk
https://www.smolecule.com/products/s559713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

